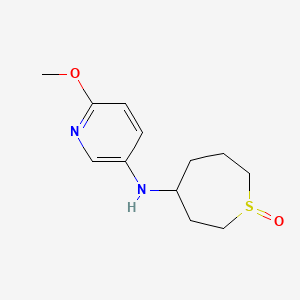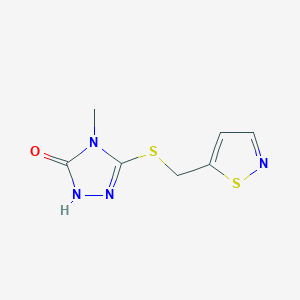![molecular formula C10H10F3N3OS B6983806 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6983806.png)
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is a complex organic compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The presence of trifluoromethyl and ethanol groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides and α-haloketones The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the reactions efficiently. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde or 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid.
科学研究应用
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethanol group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
2-[1-(1,2-Thiazol-5-ylmethyl)-3-methylpyrazol-4-yl]ethanol: Similar structure but lacks the trifluoromethyl group.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of both thiazole and pyrazole rings, along with the trifluoromethyl and ethanol groups, makes 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol unique. These functional groups contribute to its diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-[1-(1,2-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c11-10(12,13)9-7(2-4-17)5-16(15-9)6-8-1-3-14-18-8/h1,3,5,17H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQQEWBVISMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CN2C=C(C(=N2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea](/img/structure/B6983725.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![2-[(3-propan-2-yloxyazetidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B6983757.png)
![N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983758.png)
![N-[1-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B6983761.png)
![Ethyl 5-[(3-propan-2-yloxyazetidin-1-yl)methyl]furan-2-carboxylate](/img/structure/B6983768.png)
![2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol](/img/structure/B6983776.png)
![3,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)butan-2-yl]aniline](/img/structure/B6983777.png)


![5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine](/img/structure/B6983809.png)
![3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole](/img/structure/B6983813.png)

